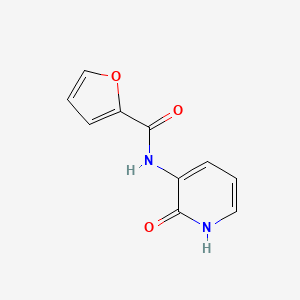
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide is a heterocyclic compound that features both a pyridine and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in a solvent such as propan-2-ol under reflux conditions . The resulting product is then purified and characterized using techniques such as NMR, FT-IR, and UV-Vis spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or furan rings .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to bind to enzymes such as c-Jun N-terminal kinase 3 and CDC7 kinase, which play roles in various cellular processes . The compound’s effects are mediated through these interactions, which can modulate the activity of these enzymes and influence cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
Uniqueness
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of a pyridine and a furan ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c13-9-7(3-1-5-11-9)12-10(14)8-4-2-6-15-8/h1-6H,(H,11,13)(H,12,14) |
Clave InChI |
IITMMUXRCPPFAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
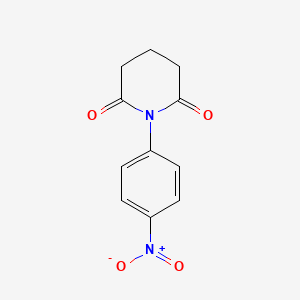
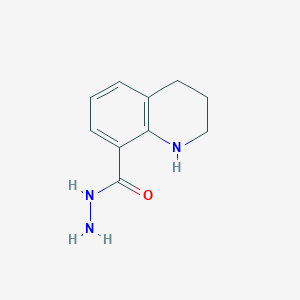


![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
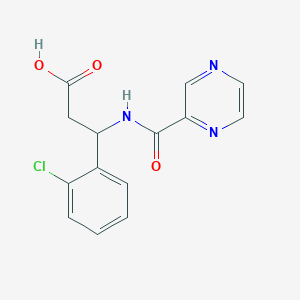
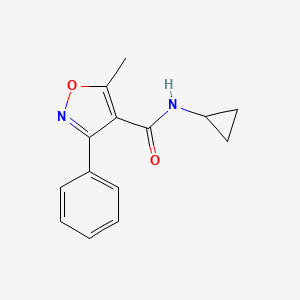
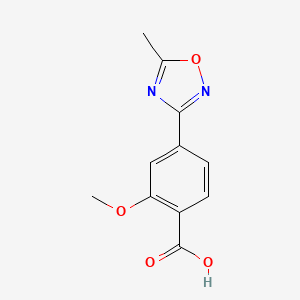
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
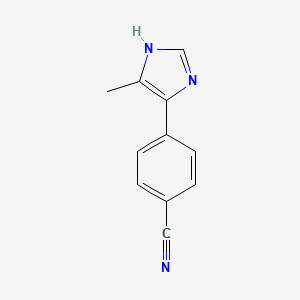
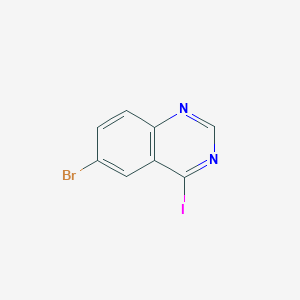
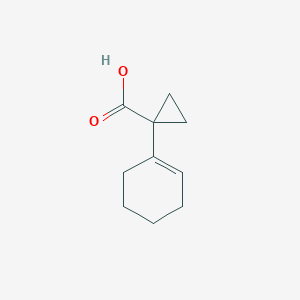
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
